5-Methoxythiophene-3-carboxylic acid
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Overview
Description
5-Methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of thiophene-3-carboxylic acid. This reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Another method involves the use of Grignard reagents. In this approach, 5-bromo-3-methoxythiophene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, alkylated, and nitrated thiophene derivatives
Scientific Research Applications
5-Methoxythiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxythiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom, which can alter its reactivity and biological activity.
5-Methoxy-2-thiophenecarboxylic acid: Another derivative with the methoxy group positioned differently on the thiophene ring, leading to variations in its chemical properties and applications.
Uniqueness
5-Methoxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Properties
Molecular Formula |
C6H6O3S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-methoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
RNSUTQKCZAWTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CS1)C(=O)O |
Origin of Product |
United States |
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